2-(3,4,5-Trimethoxyphenyl)pyrrolidine
Description
2-(3,4,5-Trimethoxyphenyl)pyrrolidine (C₁₃H₁₉NO₃, MW 237.3) is a pyrrolidine derivative substituted with a 3,4,5-trimethoxyphenyl group at the 2-position. Its IUPAC name and structural identifiers (CAS 383127-12-6, PubChem CID 2771775) confirm its unique configuration . The compound exists as a liquid (boiling point 335.4°C, density 1.074 g/cm³) and is cataloged as a building block in organic synthesis, though its specific biological activities remain underexplored in the provided evidence .
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8,10,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDDZYNMMJOGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378081 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-12-6 | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4,5-trimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the P(NMe2)3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones, which provides functionalized pyrrolidines with high diastereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve the use of efficient catalysts and controlled reaction environments to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of methoxy groups with other functional groups .
Scientific Research Applications
Chemical Synthesis and Development
Building Block in Organic Chemistry
- The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, facilitating the creation of new derivatives with enhanced properties.
Synthetic Routes
- Various synthetic methods have been developed for the preparation of 2-(3,4,5-trimethoxyphenyl)pyrrolidine. These methods often involve the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine under different conditions to optimize yield and purity.
Biological Applications
Anticancer Properties
- Research has indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells by targeting heat shock proteins and other molecular pathways .
Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties. It has demonstrated potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary studies have shown that derivatives based on this compound can significantly reduce COX-2 activity, indicating a pathway for therapeutic development .
Antimicrobial Activity
- The trimethoxyphenyl moiety is associated with antimicrobial properties. Studies have reported that derivatives containing this functional group exhibit activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .
Pharmaceutical Development
Therapeutic Potential
- Ongoing research is exploring the therapeutic potential of this compound in treating conditions such as inflammation and cancer. Its mechanism involves modulation of specific biological targets, which may lead to innovative treatments for diseases resistant to conventional therapies .
Case Studies
- A notable study demonstrated that a derivative of this compound showed significant anticancer efficacy against multidrug-resistant cell lines. This highlights its potential as a lead compound for drug development aimed at overcoming resistance in cancer therapy .
Industrial Applications
Material Science
- In addition to its biological applications, this compound is being explored for its potential use in materials science. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.
Data Table: Summary of Applications
| Application Area | Specific Applications | Key Findings |
|---|---|---|
| Organic Chemistry | Building block for complex molecules | Facilitates synthesis of diverse derivatives |
| Anticancer Research | Inhibition of tubulin polymerization | Induces apoptosis in cancer cells |
| Anti-inflammatory Studies | Inhibition of COX enzymes | Reduces inflammation markers |
| Antimicrobial Research | Activity against bacteria and fungi | Effective against multiple strains |
| Pharmaceutical Development | Potential treatments for cancer and inflammation | Modulates biological targets |
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the disruption of cellular processes, resulting in anti-cancer, anti-inflammatory, and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3,4,5-trimethoxyphenyl group is a common pharmacophore in anticancer and kinase-inhibiting agents. Below, we compare 2-(3,4,5-trimethoxyphenyl)pyrrolidine with analogs sharing this moiety or pyrrolidine cores.
Structural and Functional Differences
Key Analysis
Core Structure Impact
- Pyrrolidine vs. In contrast, rigid cores like pyridine (in ALK2 inhibitors ) or planar acrylonitrile (in benzothiophene derivatives ) may favor specific target interactions, such as tubulin binding in anticancer activity.
Methoxy Substitution Patterns :
The 3,4,5-trimethoxy configuration is critical for activity in Combretastatin analogs and benzothiophene acrylonitriles . Reducing methoxy groups (e.g., 2,4-dimethoxy in pyrrolidine analogs ) likely diminishes potency due to reduced electron-donating effects and steric bulk.
Pharmacokinetic and Metabolic Considerations
- Solubility : Combretastatin A-4’s poor water solubility led to prodrug development (e.g., phosphate salts) . The target compound’s pyrrolidine core may improve solubility compared to aromatic systems, though direct data is lacking.
- Metabolic Stability : Pyrrolidine rings are prone to oxidative metabolism (e.g., cleavage observed in ’s metabolite M2 ). The 3,4,5-trimethoxyphenyl group might slow degradation by steric hindrance, but this requires validation.
Biological Activity
2-(3,4,5-Trimethoxyphenyl)pyrrolidine is a chemical compound that has attracted significant attention due to its potential therapeutic properties. The compound is characterized by a pyrrolidine ring linked to a 3,4,5-trimethoxyphenyl group, which contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H19NO3
- Molecular Weight : 235.30 g/mol
The compound exists predominantly in its hydrochloride form for stability and solubility in biological studies.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as Taq polymerase and telomerase, which are crucial in cancer cell proliferation and survival.
- Cell Cycle Regulation : The compound induces cell cycle arrest at the G1 and G2/M phases in various cancer cell lines, leading to apoptosis .
- Kinase Inhibition : It demonstrates inhibition of oncogenic kinases, which are often overactive in cancer cells. This inhibition may contribute to its anti-cancer properties .
Anti-Cancer Activity
Research indicates that this compound possesses significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies have shown that derivatives of this compound can induce apoptosis in MCF-7 (breast cancer) cells by triggering caspase activation and down-regulating ERK2 proteins .
- A study reported that specific derivatives demonstrated IC50 values ranging from 0.13 to 0.19 μM against A549 (lung cancer) and Colo-205 (colon cancer) cell lines .
Anti-Inflammatory Properties
The compound also exhibits anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-kB. This property suggests potential applications in treating inflammatory diseases .
Antibacterial and Antifungal Activity
Preliminary studies have indicated that pyrrolidine derivatives can exhibit antibacterial and antifungal activities. The presence of the trimethoxyphenyl group enhances these properties against various Gram-positive and Gram-negative bacteria .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several pyrrolidine derivatives on different cancer cell lines. Compounds bearing the trimethoxyphenyl moiety showed the highest cytotoxicity against MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Study 2: Kinase Profiling
Another research effort focused on the kinase profiling of these compounds. It was found that certain derivatives inhibited multiple oncogenic kinases effectively, suggesting a broad spectrum of action against various cancers .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anti-cancer | 0.13 - 0.19 | Enzyme inhibition |
| Compound A | Anti-cancer | 14.1 | DNA damage |
| Compound B | Anti-inflammatory | Not specified | NF-kB inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
